2-Amino-4,5-dichloro-3-methylbenzaldehyde
Description
Contextualization within Substituted Benzaldehyde (B42025) Chemistry
Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules. rug.nlnih.govacs.org The reactivity of the aldehyde functional group, combined with the diverse functionalities that can be introduced onto the benzene (B151609) ring, makes them valuable building blocks in medicinal chemistry, materials science, and agrochemicals. nih.govmdpi.com The specific substituents on the aromatic ring profoundly influence the compound's physical and chemical properties, including its reactivity, solubility, and biological activity. mdpi.comnih.gov
The presence of an amino group (-NH2), a methyl group (-CH3), and two chlorine atoms (-Cl) on the benzaldehyde scaffold of 2-Amino-4,5-dichloro-3-methylbenzaldehyde creates a unique electronic and steric environment. The amino group is an activating, ortho-para directing group, while the chlorine atoms are deactivating but also ortho-para directing. The interplay of these groups, along with the methyl group, dictates the molecule's reactivity in various chemical transformations.
Overview of Strategic Research Areas for Halogenated Amino-Benzaldehydes
Halogenated organic compounds, including halogenated amino-benzaldehydes, are of significant interest in several research areas. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov This makes them attractive for the development of new pharmaceuticals and agrochemicals. google.com
Research into halogenated amino-benzaldehydes often focuses on:
Synthesis of Heterocyclic Compounds: The amino and aldehyde functionalities can readily participate in cyclization reactions to form various heterocyclic systems, which are prevalent in biologically active molecules.
Antimicrobial and Antitumor Agents: The combination of a halogen and an amino group on an aromatic ring is a feature found in many compounds with demonstrated antimicrobial or antitumor properties. researchgate.netdartmouth.edu
Materials Science: Substituted benzaldehydes can be used as monomers or precursors for polymers and dyes. The halogen atoms can enhance properties like thermal stability and flame retardancy.
Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound
While the broader class of substituted benzaldehydes is extensively studied, specific research on this compound is limited. A comprehensive search of the scientific literature reveals a significant knowledge gap regarding its synthesis, reactivity, and potential applications.
Most of the available information is from chemical suppliers, confirming its commercial availability. cymitquimica.com There are no dedicated studies detailing its synthesis, spectroscopic characterization (NMR, IR, etc.), or exploration of its chemical reactivity.
The primary knowledge gaps include:
Validated Synthetic Protocols: Although general methods for synthesizing substituted benzaldehydes exist, no specific, optimized procedure for this compound has been published.
Detailed Spectroscopic Data: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not publicly available in peer-reviewed literature, which is crucial for its unambiguous identification and characterization.
Exploration of Chemical Reactivity: There is no information on how the unique combination of substituents in this molecule influences its reactivity in common organic reactions.
Investigation of Biological Activity: The potential biological activities of this compound have not been explored, despite the known bioactivities of other halogenated amino-aromatic compounds.
The lack of published research presents a clear opportunity for further investigation into the properties and potential applications of this uniquely substituted benzaldehyde.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-dichloro-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAPJBZRDBXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258693 | |
| Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415596-09-6 | |
| Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415596-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-amino-4,5-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways to 2-Amino-4,5-dichloro-3-methylbenzaldehyde
Established synthetic routes rely on a foundation of well-documented organic reactions, often performed in a multi-step sequence. The success of these pathways hinges on the directing effects of the substituents and the stability of intermediates.
The introduction of the aldehyde (formyl) group onto an aromatic ring is a cornerstone of organic synthesis. Several classical methods could be hypothetically applied to a suitable precursor to yield the target compound. These reactions are typically discussed in detail in foundational organic chemistry literature. libretexts.orgnumberanalytics.com
Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction introduces a formyl group onto an activated aromatic ring using carbon monoxide and hydrochloric acid, typically with a catalyst like aluminum chloride/copper(I) chloride. youtube.com A related method, the Gattermann reaction, uses hydrogen cyanide. mdma.ch For a precursor to this compound, these reactions would likely be performed before the introduction of the amino group, as the amino group's basicity can interfere with the Lewis acid catalysts.
Vilsmeier-Haack Reaction: This reaction formylates electron-rich aromatic rings using a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. This method is generally effective for activated rings, such as anilines or phenols. nih.gov
Duff Reaction: The Duff reaction is a formylation method specific to phenols or other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent.
Oxidation of a Methyl Group: If a suitable precursor like 2-amino-4,5-dichloro-3-methyl-toluene were available, the target aldehyde could be synthesized via the selective oxidation of the benzyl (B1604629) methyl group. Reagents like selenium dioxide have been used for such transformations. mdma.ch
Table 1: Comparison of Classical Aldehyde Synthesis Methods
| Method | Reagents | Substrate Requirement | Potential Considerations for Target Synthesis |
|---|---|---|---|
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Activated aromatic rings (e.g., alkylbenzenes) | Harsh acidic conditions may not be compatible with an amino group. youtube.com |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatic rings (e.g., anilines) | Potentially suitable for an aniline (B41778) precursor; regioselectivity is key. nih.gov |
| Oxidation | SeO₂, MnO₂, etc. | Aromatic compound with a methyl group | Requires a precursor with two methyl groups and selective oxidation. mdma.ch |
| Reduction of Derivatives | DIBAL-H, LiAlH(OtBu)₃ | Carboxylic acid derivatives (esters, nitriles, acid chlorides) | A versatile approach if the corresponding carboxylic acid or nitrile can be synthesized first. libretexts.org |
The strategic placement of the amino and chloro groups is critical. The synthesis would likely start from a simpler methylated aromatic precursor, such as 3-methylaniline (m-toluidine) or 2,3-dimethylaniline.
Halogenation: The introduction of the two chlorine atoms would proceed via electrophilic aromatic substitution. The directing effects of the existing methyl and amino (or nitro, if used as a precursor to the amine) groups would determine the position of chlorination. The methyl and amino groups are both ortho-, para-directing. Starting with m-toluidine, direct chlorination would likely lead to a mixture of isomers. A more controlled approach might involve chlorination of a precursor like p-methylbenzoic acid, where the carboxyl group is a meta-director, followed by further transformations. google.com
Amination: Direct amination of an unactivated C-H bond is challenging, though modern methods are emerging. researchgate.net Classically, the amino group is installed by first performing nitration (using nitric acid and sulfuric acid) followed by reduction of the resulting nitro group (using reagents like Sn/HCl, H₂/Pd, or Fe/HCl). The order of operations is crucial; for instance, nitrating a dichlorinated toluene (B28343) derivative would be a key step in one possible pathway. libretexts.org The direct coupling of amines with aryl halides is also a known transformation, often requiring transition-metal-free conditions or specific catalysts. nih.gov
Key optimization strategies include:
Reaction Sequence: The order in which functional groups are introduced is paramount to ensure correct regiochemistry. libretexts.org For example, performing chlorination before nitration might yield a different isomer than the reverse sequence due to differing directing effects.
Telescoped Reactions: Combining multiple reaction steps into a single pot without isolating intermediates (a "telescoped" or "one-pot" synthesis) can significantly improve efficiency, reduce solvent waste, and save time. researchgate.netresearchgate.net
Table 2: Hypothetical Multi-step Route Analysis
| Route | Starting Material | Key Steps | Pros | Cons |
|---|
| A | 3,4-Dichlorotoluene | 1. Nitration 2. Reduction of nitro group 3. Formylation | Straightforward precursor | Formylation of a deactivated ring can be low-yielding. | | B | 2-Amino-3-methylbenzoic acid | 1. Chlorination 2. Reduction of carboxylic acid to alcohol 3. Oxidation of alcohol to aldehyde | Controlled regiochemistry from starting material | Multi-step conversion of carboxylic acid to aldehyde. | | C | 2,3-Dimethylaniline | 1. Chlorination 2. Protection of amine 3. Selective oxidation of methyl group 4. Deprotection | Readily available starting material | Selective oxidation of one of two methyl groups is challenging. |
Novel Approaches to Compound Preparation
Modern synthetic chemistry offers powerful tools that can potentially streamline the synthesis of complex molecules like this compound.
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering high selectivity and efficiency. uva.es
Cross-Coupling Reactions: A plausible strategy could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the methyl or formyl group (or a precursor) onto a pre-functionalized dichlorinated aniline ring. numberanalytics.com
C-H Activation/Functionalization: Emerging methods allow for the direct functionalization of C-H bonds. A transition-metal catalyst could potentially be used to directly install the formyl group (carbonylation) or the amino group onto a dichlorinated toluene precursor, bypassing traditional multi-step sequences. acs.org For example, copper-catalyzed C-H amination has been developed as a method for creating C-N bonds. acs.org Similarly, synergistic catalysis involving photoredox and cobalt has been used for the synthesis of poly-substituted aromatic aldehydes. nih.gov
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms anilines from aryl halides or triflates. One could envision a route where a precursor like 1,2-dichloro-4-formyl-5-methylbenzene is coupled with an ammonia (B1221849) equivalent.
Applying the principles of green chemistry aims to make chemical synthesis more environmentally benign, safer, and more efficient. psu.edusolubilityofthings.com
Atom Economy: Designing a synthesis to maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Catalysis: As mentioned, transition metal and enzymatic catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org Biocatalysis, using enzymes, can offer high specificity and avoid the need for protecting groups. mun.ca
Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents (like chlorinated hydrocarbons) with safer alternatives like water, ethanol, or 2-MeTHF, or even performing reactions under solvent-free conditions. researchgate.netacs.org
Table 3: Application of Green Chemistry Principles to a Hypothetical Synthesis
| Principle | Application to Synthesis of this compound |
|---|---|
| Prevention | Optimize reaction conditions to minimize byproduct formation. |
| Atom Economy | Favor addition reactions (e.g., carbonylation) over substitution reactions that generate salt waste. acs.org |
| Less Hazardous Synthesis | Replace traditional nitration/reduction with catalytic C-H amination. |
| Safer Solvents | Use water or bio-derived solvents instead of dichloromethane (B109758) or DMF. acs.org |
| Energy Efficiency | Develop catalytic cycles that operate at lower temperatures. psu.edu |
| Catalysis | Employ transition-metal or enzymatic catalysts to reduce waste and improve selectivity. acs.orgnumberanalytics.com |
Chemo- and Regioselective Synthesis Development
The development of a chemo- and regioselective synthesis for this compound likely involves a carefully orchestrated sequence of reactions starting from a simpler, commercially available precursor. A plausible synthetic strategy would begin with a substituted toluene derivative, followed by a series of reactions to introduce the required functional groups in the correct positions.
One potential synthetic route could start from 3-methylaniline. The amino group would first be protected, for example, as an acetanilide, to direct the subsequent chlorination and to prevent oxidation of the amino group. The protected aniline would then undergo dichlorination. The directing effects of the acetylamino and methyl groups would guide the chlorine atoms to the desired 4 and 5 positions. This type of regioselective chlorination of anilides is a known strategy to control the position of halogenation, often blocking the highly reactive para-position to the amino group to prevent over-chlorination. googleapis.com
Following dichlorination, the formyl group can be introduced. A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction, which uses a mixture of a tertiary amide (like dimethylformamide) and phosphorus oxychloride to generate the Vilsmeier reagent, which then acts as the formylating agent. Alternatively, the Duff reaction could be employed. After the formylation step, the protecting group on the nitrogen would be removed to yield the final product, this compound.
Another viable approach involves the oxidation of a corresponding benzyl alcohol precursor, (2-amino-4,5-dichloro-3-methyl-phenyl)-methanol. The synthesis of the analogous compound, 2-amino-5-chloro-3-methyl-benzaldehyde, has been reported via the oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol using manganese(IV) oxide in diethyl ether. chemicalbook.com This suggests that a similar oxidation strategy could be employed for the target molecule.
Furthermore, a patent describes a method for producing 2-amino-3,4-dihalobenzaldehydes through a sequence of lithiation, azidation, and amination of a protected 3,4-dihalobenzaldehyde. google.com This highlights a sophisticated regioselective method to introduce the amino group at a late stage of the synthesis.
A summary of potential precursor functional group transformations is presented in the table below.
| Precursor Functional Group | Target Functional Group | Reagents and Conditions |
| Nitro | Amino | Fe powder, acid |
| Benzyl alcohol | Benzaldehyde (B42025) | Manganese(IV) oxide, diethyl ether |
| Protected Amine (Acetanilide) | Amine | Acid or base hydrolysis |
| Aromatic C-H | Aromatic C-CHO (Formyl) | Vilsmeier-Haack (DMF, POCl₃) or Duff reaction |
| Aromatic C-H | Aromatic C-Cl (Chloro) | Trichloroisocyanuric acid |
Isolation and Purification Methodologies in Research Scale
The isolation and purification of this compound at the research scale typically involves standard laboratory techniques, with column chromatography being the most prevalent method for achieving high purity.
Following the synthesis, the crude product is often isolated by an aqueous work-up. This may involve quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
For the purification of substituted aminobenzaldehydes, a sequence of suspension in an aqueous medium, acidification, removal of insoluble materials, followed by neutralization to precipitate the purified product can be an effective method. google.com
Flash column chromatography is a widely used technique for the purification of aminobenzaldehydes on a research scale. The choice of stationary phase and eluent system is critical for successful separation. For compounds of this nature, silica (B1680970) gel is a common stationary phase. A solvent system of petroleum ether and dichloromethane has been successfully used for the purification of the structurally similar 2-amino-5-chloro-3-methyl-benzaldehyde. chemicalbook.com The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any remaining starting materials, by-products, or impurities. Given that aldehydes can sometimes be sensitive to the acidic nature of silica gel, it may be necessary to use a stationary phase that has been neutralized, for instance, by pre-treating the silica gel with a base like triethylamine.
The progress of the purification can be monitored by thin-layer chromatography (TLC). Once the fractions containing the pure product have been identified, they are combined, and the solvent is evaporated to yield the purified this compound, typically as a solid.
The table below summarizes typical parameters for the research-scale purification of this compound.
| Purification Technique | Stationary Phase | Eluent System (Gradient) | Detection Method |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Dichloromethane | Thin-Layer Chromatography (TLC) with UV visualization |
| Crystallization | - | A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) | - |
Chemical Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electronic nature of the substituents on the benzene (B151609) ring dictates its susceptibility to electrophilic and nucleophilic attack. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the only available position, C6, is ortho to both the activating amino group and the deactivating aldehyde group, leading to complex regioselectivity.
Reactivity at the Amino Group
The primary amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with various electrophiles. Common reactions include acylation and alkylation. Acylation, for instance, involves the reaction with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This transformation is often used to protect the amino group or to introduce new functionalities.
Reactivity at the Aldehyde Moiety (e.g., Condensations, Oxidations, Reductions)
The aldehyde group is a primary site for synthetic transformations, including nucleophilic addition and condensation reactions. nih.gov
Oxidation: The aldehyde functionality can be easily oxidized to a carboxylic acid. This conversion to the corresponding 2-amino-4,5-dichloro-3-methylbenzoic acid can be achieved using various oxidizing agents. For analogous compounds like 2-Amino-5-chloro-3-methylbenzaldehyde, reagents such as manganese(IV) oxide (MnO₂) or potassium permanganate (B83412) are effective. nih.gov This transformation is crucial for creating intermediates used in the synthesis of pharmaceuticals and agrochemicals. nih.gov
Reduction: The aldehyde can be reduced to a primary alcohol, yielding (2-Amino-4,5-dichloro-3-methylphenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The resulting benzyl (B1604629) alcohol is a versatile building block for further reactions like esterifications. nih.gov
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group (e.g., malonic esters, ketones) in processes like the Knoevenagel condensation. These reactions are fundamental for carbon-carbon bond formation. The initial step often involves the formation of a hemiaminal or a Schiff base, which then proceeds to the final product. mdpi.com
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
Reactivity at the Halogenated Aromatic Ring
The aromatic ring itself can undergo substitution reactions. The strong activating effect of the amino group makes the ring susceptible to electrophilic aromatic substitution. For example, in the synthesis of related 2-amino-N,3-dimethylbenzamides, halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) occurs at the 5-position, which is para to the amino group. organic-chemistry.org For the title compound, the C6 position is the most likely site for further electrophilic attack due to the directing influence of the amino group.
Nucleophilic aromatic substitution, involving the displacement of the chloro substituents, is generally challenging on this ring. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule, or harsh reaction conditions.
Synthesis of Novel Chemical Derivatives
The strategic placement of the amino and aldehyde groups in an ortho configuration makes 2-Amino-4,5-dichloro-3-methylbenzaldehyde an excellent precursor for the synthesis of various fused heterocyclic compounds.
Heterocyclic Compound Formation via Cyclization Reactions
The ortho-amino benzaldehyde (B42025) structure is a classic starting point for building fused heterocyclic rings through condensation and cyclization reactions.
Quinoline (B57606) Synthesis: The Friedländer synthesis is a well-established method for producing quinoline derivatives from the reaction of a 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group. wikipedia.orgorganicreactions.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation followed by a cyclodehydration step. organicreactions.org This reaction provides a direct route to constructing the quinoline core, which is a prominent scaffold in medicinal chemistry. thieme-connect.com
Quinazolinone Synthesis: This compound can also serve as a precursor for quinazolinones. The synthesis generally involves the condensation of a 2-aminobenzamide (which can be derived from the oxidation of the title compound followed by amidation) with aldehydes or other C1 sources. researchgate.netrhhz.net
Benzodiazepine Synthesis: While typically synthesized from o-phenylenediamines, benzodiazepine derivatives can be formed from precursors containing an ortho-amino carbonyl moiety. The condensation with other bifunctional molecules can lead to the formation of the characteristic seven-membered diazepine ring. nih.govijtsrd.com
Preparation of Schiff Bases and Imines
The reaction between the aldehyde group of this compound and a primary amine results in the formation of an imine, commonly known as a Schiff base. nih.gov This condensation reaction is a fundamental process in organic chemistry, involving nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org
Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities. thieme-connect.comnih.gov The formation of the azomethine group (-C=N-) is a key step in the synthesis of many heterocyclic compounds and ligands for metal complexes. thieme-connect.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Key Functional Group Formed |
|---|---|---|---|
| This compound | Primary Amine (R'-NH₂) | Schiff Base | Imine / Azomethine (-CH=N-R') |
Functionalization for Advanced Material Precursors
The bifunctional nature of this compound makes it a promising candidate as a monomer or precursor for the synthesis of advanced materials, such as high-performance polymers. The amino and aldehyde functionalities can participate in various polymerization reactions, leading to materials with potentially desirable thermal, mechanical, and electronic properties. The presence of chlorine atoms can enhance flame retardancy and modify the solubility and electronic characteristics of the resulting materials.
One potential route to polymer synthesis is through the formation of Schiff bases (imines) by the condensation reaction of the amino group of one monomer with the aldehyde group of another. This polycondensation reaction would lead to the formation of a poly(azomethine) or poly(Schiff base). These polymers are known for their thermal stability, semiconducting properties, and ability to form metal complexes. The polymerization process can be represented as follows:
Table 1: Proposed Polycondensation of this compound
| Monomer | Polymer | Repeating Unit | Potential Properties |
|---|
Furthermore, the aldehyde group can undergo reactions with active methylene compounds in a Knoevenagel-type condensation, which could be exploited for the synthesis of polymers with extended conjugation, of interest for applications in organic electronics. Similarly, the amino group can be derivatized to introduce other functionalities, enabling the creation of a wide array of monomers for various polymerization techniques, including those that lead to the formation of polyamides or polyimides after oxidation of the aldehyde to a carboxylic acid. The functionalization of polymers with such halogenated aromatic moieties can be a strategy to impart antibacterial properties to materials mdpi.com.
Reaction Mechanism Elucidation Through Advanced Methodologies
Understanding the mechanisms of reactions involving this compound is crucial for controlling the synthesis of its derivatives and for designing new synthetic pathways. Advanced methodologies, including kinetic studies and stereochemical analysis, can provide deep insights into the transition states and intermediates of these reactions.
Kinetic Studies of Key Reactions
Kinetic studies of reactions involving this compound can quantify the influence of its substituents on reaction rates. For instance, in condensation reactions of the aldehyde group with nucleophiles, the rate is influenced by the electrophilicity of the carbonyl carbon.
The electronic effects of the substituents on the benzene ring play a critical role. The amino group at the ortho position is strongly electron-donating through resonance, which increases the electron density on the aromatic ring and can decrease the electrophilicity of the aldehyde's carbonyl carbon, thus slowing down the rate of nucleophilic attack. Conversely, the two chlorine atoms are electron-withdrawing by induction, which would tend to increase the electrophilicity of the carbonyl carbon and accelerate the reaction. The methyl group is weakly electron-donating. The net effect on the reaction rate will be a balance of these opposing electronic influences.
In studies of the condensation of various aromatic aldehydes with active methylene compounds like Meldrum's acid, it has been observed that electron-withdrawing groups on the aromatic ring generally accelerate the reaction, while electron-releasing groups retard it researchgate.net. Based on these findings, it can be inferred that the presence of two chlorine atoms in this compound would contribute to an increased reaction rate compared to a non-halogenated analogue. However, the potent electron-donating effect of the ortho-amino group would likely counteract this, leading to a complex kinetic profile that would need to be determined experimentally.
Table 2: Predicted Relative Rates of Condensation Reactions for Substituted Benzaldehydes
| Substituent(s) | Electronic Effect | Predicted Relative Rate |
|---|---|---|
| -NO2 (para) | Strong Electron-Withdrawing | Fastest |
| -Cl (para) | Electron-Withdrawing | Fast |
| -H | Neutral | Reference |
| -CH3 (para) | Weak Electron-Donating | Slow |
| -NH2 (para) | Strong Electron-Donating | Slowest |
Stereochemical Aspects of Derivatization
The aldehyde group in this compound is prochiral, meaning that it can be converted into a chiral center through the addition of a nucleophile. This opens up the possibility of stereoselective synthesis, where one stereoisomer is formed in preference to another.
When a nucleophile attacks the carbonyl carbon of the aldehyde, it can do so from two opposite faces (re and si faces). In the absence of any chiral influence, a racemic mixture of two enantiomers will be formed. However, if a chiral reagent or catalyst is used, it can direct the nucleophilic attack to one face preferentially, leading to an excess of one enantiomer. This is the basis of asymmetric synthesis.
For example, the reaction of this compound with a chiral nucleophile or in the presence of a chiral catalyst could lead to the formation of chiral secondary alcohols or amines with high enantiomeric excess. The steric hindrance provided by the ortho-amino group and the adjacent methyl and chloro substituents would likely play a significant role in the facial selectivity of the nucleophilic attack, influencing the stereochemical outcome of the reaction.
The study of the condensation reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has shown that the substitution pattern on the benzaldehyde ring can influence the stability and formation of reaction intermediates like hemiaminals mdpi.com. While this study does not directly address stereochemistry, it highlights the sensitivity of the reaction pathway to the steric and electronic environment around the aldehyde group, which are key factors in achieving stereoselectivity.
Table 3: Potential Stereoselective Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Chiral Product |
|---|---|---|
| Nucleophilic Addition | Chiral Grignard Reagent | Chiral Secondary Alcohol |
| Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Chiral Primary Alcohol |
Advanced Spectroscopic and Structural Analysis Methodologies in Research
Methodological Applications of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidaion
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail regarding the carbon-hydrogen framework.
Proton NMR spectroscopy of 2-Amino-4,5-dichloro-3-methylbenzaldehyde is predicted to reveal distinct signals corresponding to the aromatic proton, the aldehyde proton, the amine protons, and the methyl protons. The chemical shifts of these protons are influenced by the electronic effects of the various substituents on the benzene (B151609) ring.
The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is attributable to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
The aromatic region will likely feature a single proton signal, a singlet, due to the substitution pattern on the benzene ring. Its chemical shift will be influenced by the interplay of the electron-donating amino group and the electron-withdrawing chloro and aldehyde groups. The amino group tends to shield aromatic protons, shifting them upfield, while the chloro and aldehyde groups have a deshielding effect.
The protons of the primary amine (-NH2) group are expected to produce a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration, but it is typically observed in the range of δ 4.0-6.0 ppm.
The methyl (-CH3) group protons will likely appear as a singlet in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic (Ar-H) | 7.0 - 7.5 | Singlet |
| Amine (-NH₂) | 4.0 - 6.0 | Broad Singlet |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms in the molecule.
The carbonyl carbon of the aldehyde group is the most deshielded and is expected to resonate in the region of δ 190-200 ppm. The aromatic carbons will appear in the typical range of δ 110-160 ppm. The specific chemical shifts of these carbons are dictated by the nature and position of the substituents. The carbon atom attached to the electron-donating amino group will be shielded and shifted upfield, while the carbons bonded to the electron-withdrawing chloro groups will be deshielded and shifted downfield. The methyl carbon will give a signal in the upfield region, typically around δ 15-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-NH₂) | 145 - 155 |
| Aromatic (C-Cl) | 125 - 135 |
| Aromatic (C-CH₃) | 130 - 140 |
| Aromatic (C-H) | 115 - 125 |
| Aromatic (C-CHO) | 120 - 130 |
| Aromatic (C-Cl) | 120 - 130 |
| Methyl (-CH₃) | 15 - 25 |
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would be of limited use for this compound due to the presence of only one aromatic proton, which would not show any correlations. However, in related molecules with adjacent protons, COSY is instrumental in identifying spin-spin coupling networks.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment would be crucial for correlating each proton with the carbon atom to which it is directly attached. For instance, it would show a correlation between the aldehyde proton signal and the carbonyl carbon signal, the aromatic proton signal and its corresponding aromatic carbon signal, and the methyl proton signals with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is key to assembling the complete molecular structure by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the aldehyde proton would be expected to show correlations to the aromatic carbon atom to which the aldehyde group is attached (a two-bond correlation) and potentially to the adjacent aromatic carbons (three-bond correlations). Similarly, the methyl protons would show correlations to the aromatic carbon they are attached to and the adjacent aromatic carbons. These correlations would definitively establish the substitution pattern on the aromatic ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
The IR spectrum of this compound would display characteristic absorption bands for the amine, aldehyde, and aromatic functionalities.
N-H Stretching: The primary amine group is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.
C-H Stretching: The aldehyde C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibration would be observed around 3000-3100 cm⁻¹. The methyl C-H stretching will be in the 2850-2960 cm⁻¹ region.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibrations will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aldehyde (-CHO) | C-H Stretch | 2720, 2820 | Weak |
| Aromatic (Ar-H) | C-H Stretch | 3000 - 3100 | Medium |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |
| Aldehyde (C=O) | C=O Stretch | 1680 - 1700 | Strong |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.
In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong. The C=O stretch of the aldehyde will also be visible, though it may be weaker than in the IR spectrum. The symmetric vibrations of the molecule will generally give rise to more intense Raman signals. The C-Cl stretches are also typically strong in the Raman spectrum. This technique is particularly useful for observing vibrations that are weak or absent in the IR spectrum, thus providing a more complete picture of the molecular vibrational modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, with the elemental formula C₈H₇Cl₂NO, the nominal molecular weight is 203 g/mol . A key feature in its mass spectrum is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺):
[M]⁺: The ion containing two ³⁵Cl isotopes.
[M+2]⁺: The ion containing one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺: The ion containing two ³⁷Cl isotopes.
The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which provides a clear signature for the presence of two chlorine atoms in the molecule. libretexts.org
| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (%) |
|---|---|---|---|
| [M]⁺ | C₈H₇(³⁵Cl)₂NO | 202.990 | 100.0 (Normalized) |
| [M+2]⁺ | C₈H₇(³⁵Cl)(³⁷Cl)NO | 204.987 | 65.0 |
| [M+4]⁺ | C₈H₇(³⁷Cl)₂NO | 206.984 | 10.5 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. This technique can differentiate between molecules that have the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm the elemental formula C₈H₇Cl₂NO by comparing the experimentally measured mass to the theoretically calculated exact mass.
| Parameter | Value |
|---|---|
| Elemental Formula | C₈H₇Cl₂NO |
| Calculated Exact Mass ([M]⁺, C₈H₇³⁵Cl₂NO) | 202.99044 u |
| Hypothetical Measured Mass | 202.99011 u |
| Mass Difference (ppm) | -1.63 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. wikipedia.orgyoutube.com In an MS/MS experiment, the molecular ion of this compound ([M]⁺, m/z 203) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected. sandia.gov The fragmentation pattern provides a roadmap of the molecule's structure. Expected fragmentation pathways for aromatic aldehydes and amines include: libretexts.orgchegg.comtaylorfrancis.com
Loss of a hydrogen radical (•H): Formation of a stable [M-1]⁺ ion (m/z 202).
Loss of the formyl radical (•CHO): Cleavage of the aldehyde group to yield an [M-29]⁺ ion (m/z 174). docbrown.info
Loss of a chlorine radical (•Cl): Generating an [M-35]⁺ ion (m/z 168).
Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion (m/z 188).
These fragmentation pathways help to confirm the presence and connectivity of the various functional groups on the aromatic ring.
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (u) | Product Ion (m/z) | Plausible Fragment Structure |
|---|---|---|---|---|
| 203 | •H | 1 | 202 | [C₈H₆Cl₂NO]⁺ |
| 203 | •CHO | 29 | 174 | [C₇H₆Cl₂N]⁺ |
| 203 | •Cl | 35 | 168 | [C₈H₇ClNO]⁺ |
| 203 | •CH₃ | 15 | 188 | [C₇H₄Cl₂NO]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry of a molecule. wikipedia.org For this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model.
The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. wikipedia.org The analysis would confirm the substitution pattern on the benzene ring and reveal details about the planarity of the molecule and the conformation of the aldehyde and amino groups. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the aldehyde or a chlorine atom of a neighboring molecule, which govern the crystal packing.
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice. |
| Space Group | Symmetry of the crystal packing. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C=O, C-Cl). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-N-H). |
| Torsional Angles | Dihedral angles defining the conformation of substituents relative to the ring. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent packing forces. |
Chromatographic Techniques for Purity Assessment and Separation Research
Chromatography is a fundamental set of techniques used to separate, identify, and quantify the components of a mixture. In the context of synthesizing and studying this compound, chromatographic methods are essential for assessing the purity of the final product and for isolating it from reaction byproducts or starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and identifies them using mass spectrometry. Direct analysis of this compound can be challenging due to the polarity of the amino group, which can lead to poor peak shape and thermal instability. researchgate.net
To overcome this, derivatization is often employed to convert the polar amino group into a less polar, more volatile functional group. nih.gov A common approach is silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to convert the -NH₂ group into an -N(Si(CH₃)₂(t-Bu))₂ group. The resulting derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. nih.govresearchgate.net The analysis provides a retention time, which is characteristic of the compound under specific GC conditions, and a mass spectrum that confirms the identity of the derivatized analyte.
| Parameter | Description |
|---|---|
| Derivatization Reagent | MTBSTFA (silylation of the amino group). |
| GC Column | Non-polar capillary column (e.g., DB-5ms). |
| Carrier Gas | Helium. |
| Injection Mode | Split/Splitless. |
| Detection | Mass Spectrometer (Electron Ionization - EI). |
| Expected Output | Chromatogram with a single major peak at a specific retention time; mass spectrum corresponding to the silylated derivative. |
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for this type of analysis. auroraprosci.com
A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used for detection, as the aromatic ring and aldehyde group are strong chromophores. The output is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15482 | 0.31 | Impurity A |
| 2 | 4.78 | 4985231 | 99.52 | This compound |
| 3 | 5.92 | 8110 | 0.16 | Impurity B |
| Total Area | 5008823 | 100.00 |
Computational and Theoretical Investigations
Structure-Activity Relationship (SAR) Studies via In Silico Approaches
In silico structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for predicting the activity of a compound based on its molecular structure. These computational methods allow for the high-throughput screening of virtual libraries of derivatives, saving time and resources compared to traditional synthetic and testing approaches.
In the absence of specific studies on 2-Amino-4,5-dichloro-3-methylbenzaldehyde, the design of its derivatives would hypothetically follow two primary in silico strategies:
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar activities. For this compound, this would involve:
Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a set of known active molecules that are essential for their function. The aldehyde, amino, and chloro groups, along with the methyl-substituted benzene (B151609) ring of the title compound, would be key components in building such a model.
Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical properties of a series of compounds with their activities. For derivatives of this compound, descriptors such as electronic effects (Hammett constants), hydrophobicity (logP), and steric parameters (Taft parameters) of different substituents would be calculated and correlated with a hypothetical activity.
Structure-Based Design: This method is applicable when the 3D structure of the target molecule (e.g., a receptor or an enzyme) has been determined, typically through X-ray crystallography or NMR spectroscopy. The process involves:
Molecular Docking: Simulating the binding of potential derivatives into the active site of the target. This allows for the prediction of binding affinity and orientation. The amino, aldehyde, and chloro groups of this compound would be assessed for their potential to form hydrogen bonds, and electrostatic or halogen bonds with the target's active site residues. The methyl group and the aromatic ring would be evaluated for hydrophobic and van der Waals interactions.
While specific data is unavailable for this compound, computational methods can predict its interaction with various non-biological materials, which is relevant for applications in materials science and sensor technology. For instance, its binding to surfaces like graphene, carbon nanotubes, or metallic nanoparticles could be investigated.
The predicted interactions would be based on non-covalent forces. The amino group can act as a hydrogen bond donor, the aldehyde's oxygen as a hydrogen bond acceptor, and the chlorine atoms can participate in halogen bonding. The aromatic ring can engage in π-π stacking interactions with other aromatic systems.
Table 1: Hypothetical Binding Interactions of this compound with Non-Biological Surfaces
| Functional Group | Potential Interaction Type | Interacting Surface Moiety |
| Amino Group (-NH₂) | Hydrogen Bonding | Oxygen-containing functional groups on a surface |
| Aldehyde Group (-CHO) | Hydrogen Bonding, Dipole-Dipole | Hydroxyl groups on a surface |
| Dichloro-Substituents (-Cl) | Halogen Bonding, van der Waals | Electron-rich regions of a surface |
| Aromatic Ring | π-π Stacking, van der Waals | Graphene, Carbon Nanotubes |
This table is illustrative and based on general chemical principles, not on specific published research for this compound.
Reaction Pathway Analysis and Transition State Theory Calculations
Computational chemistry offers powerful tools to elucidate reaction mechanisms, which is crucial for optimizing synthetic routes and understanding chemical reactivity. For this compound, such studies would provide insights into its formation and subsequent reactions.
Reaction Pathway Analysis would involve mapping the potential energy surface of a reaction. This is typically done using methods like Density Functional Theory (DFT). For example, the synthesis of this compound likely involves the formylation of the corresponding aniline (B41778) derivative. Computational analysis could compare different formylation reagents and conditions to predict the most efficient pathway.
Transition State Theory Calculations are used to determine the rate of a reaction. By locating the transition state structure on the potential energy surface, the activation energy can be calculated. This information is vital for predicting reaction kinetics. For instance, in a condensation reaction involving the aldehyde group of this compound, transition state calculations could predict the rate-determining step and how it is influenced by the electronic effects of the amino, chloro, and methyl substituents. A study on the condensation reaction of various benzaldehydes has shown that the formation of hemiaminals is a key step, and the stability of these intermediates is influenced by the electronic nature of the substituents on the benzene ring. mdpi.com
Table 2: Illustrative Data from a Hypothetical Reaction Pathway Calculation
| Reaction Coordinate | Method/Basis Set | Calculated Energy (kJ/mol) | Key Structural Feature |
| Reactants | DFT/B3LYP/6-31G | 0 | Separated molecules |
| Transition State | DFT/B3LYP/6-31G | +85 | C-N bond partially formed |
| Intermediate | DFT/B3LYP/6-31G | -20 | Hemiaminal structure |
| Products | DFT/B3LYP/6-31G | -50 | Imine product + water |
This table represents a hypothetical scenario for a condensation reaction and is not based on actual published data for this compound.
Applications in Chemical Synthesis and Materials Science
Role as an Advanced Synthetic Intermediate in Organic Synthesis
As a multifunctional molecule, 2-Amino-4,5-dichloro-3-methylbenzaldehyde is a key component in the synthesis of complex organic structures. Its utility spans the creation of heterocyclic systems, agrochemical precursors, and components for coloration.
The chemical architecture of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The presence of an amino group and an aldehyde group on the same aromatic ring allows for a range of cyclization reactions. Aminobenzaldehydes are known to be useful intermediates in the production of agrochemicals and pharmaceuticals. google.com For instance, related compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) are employed as foundational materials for constructing N-heterocyclic systems. mdpi.com The reactivity of the amino group facilitates nucleophilic attacks, while the aldehyde can participate in condensations and other transformations, leading to the formation of fused ring systems and other complex heterocyclic frameworks essential in medicinal chemistry and materials science.
In the field of agrochemical research, substituted aminobenzaldehydes are recognized as crucial intermediates. google.com The specific substitution pattern of this compound, featuring two chlorine atoms, a methyl group, and an amino group, provides a scaffold that can be elaborated to produce novel pesticide and herbicide candidates. The synthesis of complex benzamides, which have applications in agrochemicals, often starts from aminobenzaldehyde derivatives. Although direct synthesis pathways for specific commercial agrochemicals from this exact molecule are not widely published, its structural motifs are found in molecules targeted for biological activity.
The synthesis of dyes and pigments frequently relies on aromatic amines and their derivatives as key intermediates. wtchem.comprimescholars.com Compounds like 2,5-dichloroaniline (B50420) serve as precursors for producing chromogenic agents used in textile dyeing. wtchem.com The structure of this compound, containing both an amino group (a common auxochrome) and a dichlorinated phenyl ring, positions it as a valuable starting material for creating new colorants. primescholars.com The aldehyde functionality offers a reactive handle for further chemical modification, allowing for the synthesis of a diverse range of dye and pigment structures. wtchem.com
Development of Functional Materials Utilizing the Compound
Beyond its role as a synthetic intermediate, this compound is being explored for its potential in creating advanced functional materials, including polymers and self-assembling systems.
The bifunctional nature of this compound allows it to act as a monomer or a precursor to monomers for polymerization reactions. Chemical suppliers categorize this compound under "Polymer Science" and "Material Building Blocks," indicating its potential in this field. bldpharm.com The amino and aldehyde groups can undergo polycondensation reactions to form various polymers. Furthermore, it can be derivatized to create monomers with specific properties for incorporation into more complex polymer chains, such as coordination polymers. For example, related amino-thiazole derivatives have been used in the synthesis of Fe(III) coordination polymers. researchgate.net The development of poly(amino acids) from bio-renewable 2,5-diketopiperazines also highlights the utility of amino acid-like structures in polymer synthesis. whiterose.ac.uk
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are applicable to this compound. The amino group can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures. While specific studies on the self-assembly of this particular molecule are not prominent, the broader class of amino acids and peptide derivatives are well-known for forming ordered supramolecular architectures. The aromatic ring can also engage in π-π stacking interactions, further stabilizing such assemblies. These characteristics suggest its potential as a building block for designing new supramolecular materials.
Mechanistic Studies of Chemical Processes Catalyzed by or Involving Derivatives of the Compound
While specific mechanistic studies involving derivatives of this compound are not readily found, the general principles of catalysis by Schiff base metal complexes and the influence of substituents on reaction mechanisms are well-established.
Derivatives of this compound, particularly its Schiff base metal complexes, could be expected to catalyze a variety of organic transformations. These include oxidation reactions, reductions, and carbon-carbon bond-forming reactions. The mechanism of these catalytic processes would be intrinsically linked to the structure of the complex.
For example, in an oxidation reaction catalyzed by a metal-Schiff base complex, the catalytic cycle would likely involve the binding of the substrate to the metal center, followed by an electron transfer process. The electronic nature of the Schiff base ligand, influenced by the chloro and methyl substituents, would modulate the redox potential of the metal center, thereby affecting the rate and efficiency of the catalysis.
In reactions such as the decomposition of hydrogen peroxide, which is catalyzed by some Schiff base-metal complexes, the mechanism involves the formation of reactive oxygen species. researchgate.net The rate of this decomposition can be influenced by the nature of the ligand and the metal ion.
Kinetic studies of reactions involving Schiff base complexes often reveal the role of each component of the catalyst. For instance, the acid-catalyzed hydrolysis of Fe(II) Schiff base complexes has been studied to understand their stability and reactivity, with the rate being dependent on the concentration of the acid. researchgate.net Similar kinetic investigations on complexes derived from this compound would be necessary to elucidate the specific mechanisms of any catalytic processes they are involved in. The observation of transient intermediates, such as in Schiff base formation, can be achieved using techniques like CEST NMR spectroscopy, providing detailed kinetic and thermodynamic information about the reaction pathway. nih.gov
Table 2: Investigated Parameters in Mechanistic Studies of Related Schiff Base Complex-Catalyzed Reactions
| Mechanistic Aspect | Investigated Parameter | Significance |
| Reaction Kinetics | Rate dependence on catalyst, substrate, and reagent concentrations. | Elucidates the rate-determining step and the overall reaction order. islandscholar.ca |
| Catalyst Stability | Decomposition or deactivation pathways of the complex under reaction conditions. | Determines the practical utility and reusability of the catalyst. |
| Intermediate Characterization | Spectroscopic or trapping studies to identify transient species in the catalytic cycle. | Provides direct evidence for the proposed mechanism. nih.gov |
| Substituent Effects | Comparison of catalytic activity with systematically varied substituents on the ligand. | Reveals the electronic and steric influences on the catalytic process. researchgate.net |
Future Research Trajectories and Broader Impact in Chemical Sciences
Exploration of Undiscovered Synthetic Routes and Derivatization Possibilities
One promising avenue is the use of one-pot tandem reactions, which eliminate the need for isolating intermediates, thereby saving time, resources, and reducing waste. rug.nl For instance, a strategy involving directed ortho-metalation followed by formylation and subsequent chlorination could be investigated. The development of regioselective chlorination methods for aminated and methylated benzaldehydes will be crucial.
Furthermore, the derivatization of 2-Amino-4,5-dichloro-3-methylbenzaldehyde opens up a vast array of possibilities for creating new chemical entities with potentially valuable properties. The aldehyde functionality can be transformed into a variety of other groups, such as carboxylic acids, alcohols, and imines. The amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Potential Products |
| Aldehyde (-CHO) | Oxidation | 2-Amino-4,5-dichloro-3-methylbenzoic acid |
| Reduction | (2-Amino-4,5-dichloro-3-methylphenyl)methanol | |
| Reductive Amination | N-substituted-2-amino-4,5-dichloro-3-methylbenzylamines | |
| Wittig Reaction | 2-Amino-4,5-dichloro-3-methylstyrene derivatives | |
| Amino (-NH2) | Acylation | N-(2-formyl-4,5-dichloro-6-methylphenyl)amides |
| Sulfonylation | N-(2-formyl-4,5-dichloro-6-methylphenyl)sulfonamides | |
| Diazotization | Azo dyes and other functionalized aromatics | |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Replacement of chloro groups with other nucleophiles |
These derivatization pathways could lead to the synthesis of novel ligands for catalysis, building blocks for materials science, and scaffolds for medicinal chemistry.
Investigation of Novel Catalytic Applications for the Compound or its Derivatives
The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for applications in catalysis. The presence of both a coordinating amino group and an aldehyde functionality suggests potential for the development of novel ligands for transition metal catalysis.
For example, Schiff base ligands, readily synthesized from the condensation of the aldehyde with primary amines, are known to form stable complexes with a variety of metals. Derivatives of this compound could be used to create ligands with tailored steric and electronic environments, potentially leading to catalysts with enhanced activity and selectivity in reactions such as C-C cross-coupling, asymmetric synthesis, and oxidation reactions.
Moreover, the compound itself or its derivatives could act as organocatalysts. The amino group, for instance, could participate in enamine or iminium ion catalysis, while the aldehyde could be involved in various catalytic cycles. The exploration of these possibilities could lead to the discovery of new metal-free catalytic systems, which are highly desirable from a sustainability perspective.
Advanced Analytical Method Development for Enhanced Characterization and In Situ Monitoring
A thorough understanding of the properties and reactivity of this compound requires the development and application of advanced analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation, more sophisticated methods will be needed for in-depth characterization and real-time monitoring of its reactions.
For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals in the molecule and its derivatives. High-resolution mass spectrometry (HRMS) will provide precise mass data, confirming elemental compositions.
Future research should also focus on the development of in situ monitoring techniques to study the kinetics and mechanisms of reactions involving this compound. Techniques such as ReactIR (in-situ FTIR) and Process NMR could provide real-time information on the consumption of reactants and the formation of intermediates and products, leading to a deeper understanding of reaction pathways and facilitating process optimization. The development of specific chromatographic methods, such as chiral HPLC, will be essential if the compound or its derivatives are used in asymmetric catalysis.
Table 2: Advanced Analytical Techniques for this compound
| Analytical Technique | Application | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity of atoms, unambiguous signal assignment |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Precise mass and elemental composition |
| X-ray Crystallography | Solid-State Structure | 3D arrangement of atoms in a crystal |
| In-situ FTIR (ReactIR) | Reaction Monitoring | Real-time tracking of functional group changes |
| Process NMR | Reaction Kinetics and Mechanism | Quantitative analysis of reaction components over time |
| Chiral HPLC | Enantiomeric Separation | Separation and quantification of enantiomers |
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. acs.orgspringernature.com For a compound like this compound, these computational tools can significantly accelerate the discovery and development of new derivatives and applications.
ML models can be trained on existing chemical data to predict the properties of novel derivatives of this compound, such as their solubility, toxicity, and potential biological activity. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
The integration of AI and ML into the research workflow for this compound will undoubtedly lead to a more efficient and targeted approach to discovery.
Contribution to Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important. Future research on this compound should be guided by these principles.
This includes the development of synthetic routes that utilize renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents. For example, exploring biocatalytic methods for the synthesis of this compound or its precursors could offer a more sustainable alternative to traditional chemical synthesis.
The use of greener solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and derivatization of this compound should also be a priority. Furthermore, the development of efficient one-pot or continuous flow processes can significantly reduce waste and energy consumption compared to traditional batch processes. rug.nl
By focusing on sustainable methodologies, the research on this compound can contribute to the broader goal of making the chemical industry more environmentally friendly. The development of a sustainable synthesis for this compound could serve as a model for the production of other fine chemicals and pharmaceutical intermediates. mdpi.comacs.orgutwente.nl
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-4,5-dichloro-3-methylbenzaldehyde, and what are the critical reaction conditions?
The compound is typically synthesized via chlorination of 2-amino-3-methylbenzaldehyde using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Substrate preparation : Dissolve the precursor in anhydrous ethanol or dichloromethane.
- Chlorination : Add chlorinating agents under inert atmosphere (N₂/Ar) to avoid side reactions.
- Purification : Use column chromatography or recrystallization to isolate the product. Reaction temperature (0–25°C) and stoichiometric control of chlorinating agents are critical to minimize over-chlorination .
Q. Which analytical techniques are recommended for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹).
- HPLC for purity assessment (>95% by area normalization). Cross-validation with elemental analysis (C, H, N, Cl) is advised for novel derivatives .
Q. What safety precautions are essential when handling this compound in the laboratory?
Based on analogous chlorinated benzaldehydes:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers under dry conditions (desiccator) to prevent hydrolysis.
- Waste disposal : Treat as halogenated hazardous waste, adhering to institutional protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity during chlorination?
Advanced strategies include:
- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- In-situ monitoring : Employ techniques like TLC or inline IR to track reaction progress. Pilot studies should test varying equivalents of chlorinating agents (1.0–1.2 eq) to balance yield and selectivity .
Q. How can contradictory biological activity data (e.g., in nitric oxide inhibition assays) be resolved?
For bioactivity studies:
- Dose-response curves : Determine IC₅₀ values across a wide concentration range (e.g., 1–100 μM).
- Mechanistic studies : Use enzyme-linked immunosorbent assays (ELISA) or Western blotting to identify molecular targets.
- Control experiments : Compare with structurally related analogs (e.g., dichloro vs. dihydroxy derivatives) to isolate functional group contributions .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Solvent effect modeling : Apply COSMO-RS to assess solvation energies and reaction pathways .
Q. How does the compound’s stability vary under different storage conditions?
Stability protocols:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
- Accelerated aging : Expose samples to heat (40–60°C) or humidity (75% RH) for 1–4 weeks.
- UV-Vis spectroscopy : Monitor aldehyde oxidation by tracking absorbance changes at ~280 nm. Stability is typically enhanced in amber glass vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
